cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester: is a complex organic compound with a molecular weight of 364.44 g/mol. It is a white solid with applications in various fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected piperidine derivative. This intermediate is then reacted with benzyl chloroformate to introduce the benzyl ester group. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where various nucleophiles can replace the Boc group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: cis-3-tert-Butoxycarbonylamino-4-carboxy-piperidine-1-carboxylic acid benzyl ester.
Reduction: cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester (reduced form).
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Boc-protected piperidine derivatives: Similar in structure but lacking the hydroxymethyl and benzyl ester groups.
Piperidine-1-carboxylic acid derivatives: Similar core structure but different substituents.
Uniqueness: The presence of both the hydroxymethyl and benzyl ester groups in this compound makes it unique compared to other piperidine derivatives. These functional groups provide specific reactivity and potential for further chemical modifications.
Properties
IUPAC Name |
benzyl (3S,4S)-4-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-17(23)20-16-11-21(10-9-15(16)12-22)18(24)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFPRXYSHZLDMG-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@@H]1CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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